molecular formula C22H24N8O2 B12377966 Tyk2-IN-18-d5

Tyk2-IN-18-d5

货号: B12377966
分子量: 437.5 g/mol
InChI 键: RAGWFCJNLPTZOE-JIZANVDTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tyk2-IN-18-d5 is a deuterated inhibitor of tyrosine kinase 2 (TYK2), specifically targeting the JH2 domain. This compound is primarily used in the research of inflammatory and autoimmune diseases . The deuteration of this compound enhances its metabolic stability, making it a valuable tool in scientific studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tyk2-IN-18-d5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

化学反应分析

Types of Reactions

Tyk2-IN-18-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

科学研究应用

Tyk2-IN-18-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of TYK2 in various chemical reactions and pathways.

    Biology: Employed in the investigation of TYK2’s role in cellular signaling and immune response.

    Medicine: Utilized in the development of therapeutic agents for inflammatory and autoimmune diseases.

    Industry: Applied in the production of pharmaceuticals targeting TYK2

作用机制

Tyk2-IN-18-d5 exerts its effects by inhibiting the activity of tyrosine kinase 2 (TYK2). It binds to the JH2 domain of TYK2, preventing its activation and subsequent signaling. This inhibition disrupts the signaling pathways mediated by cytokines such as interleukin-23, interleukin-12, and type I interferons, which are involved in inflammatory and autoimmune responses .

属性

分子式

C22H24N8O2

分子量

437.5 g/mol

IUPAC 名称

N-[4-[(4,4-dideuterio-2,5-dimethyltriazolo[4,5-c][1,7]naphthyridin-6-yl)amino]-5-(3,3,3-trideuteriopropanoyl)pyridin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C22H24N8O2/c1-4-17(31)14-10-24-18(26-22(32)12-5-6-12)9-15(14)25-21-20-13(7-8-23-21)19-16(11-29(20)2)27-30(3)28-19/h7-10,12H,4-6,11H2,1-3H3,(H2,23,24,25,26,32)/i1D3,11D2

InChI 键

RAGWFCJNLPTZOE-JIZANVDTSA-N

手性 SMILES

[2H]C1(C2=NN(N=C2C3=C(N1C)C(=NC=C3)NC4=CC(=NC=C4C(=O)CC([2H])([2H])[2H])NC(=O)C5CC5)C)[2H]

规范 SMILES

CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C)C)NC(=O)C5CC5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。